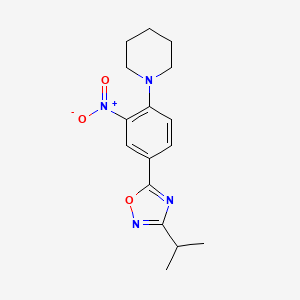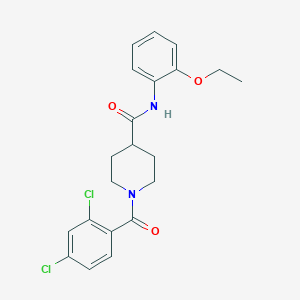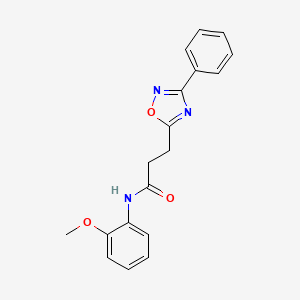
N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as MPPO, is a chemical compound that has been the subject of scientific research in recent years. MPPO belongs to the family of oxadiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been proposed that this compound exerts its effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that this compound may exert its effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX enzymes, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, this compound has been found to exhibit anti-microbial properties against various pathogens such as bacteria and fungi. In vivo studies have shown that this compound exhibits anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One of the potential future directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Another potential future direction is the study of this compound as a potential pesticide for agricultural purposes. Additionally, the use of this compound as a water treatment agent for the removal of pollutants from water is another potential future direction. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 2-methoxybenzoyl chloride and 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity of the compound is confirmed through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. In agriculture, this compound has been found to exhibit insecticidal properties and has been studied as a potential pesticide. In environmental science, this compound has been studied as a potential water treatment agent due to its ability to remove pollutants from water.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)19-16(22)11-12-17-20-18(21-24-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYDPWWOGXQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


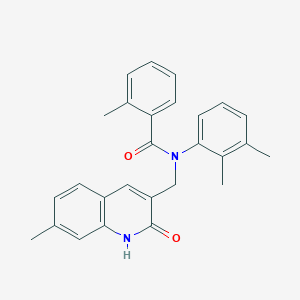
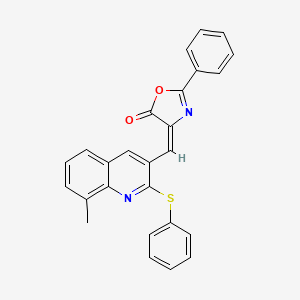

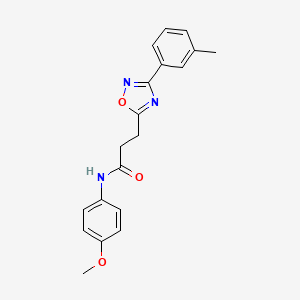

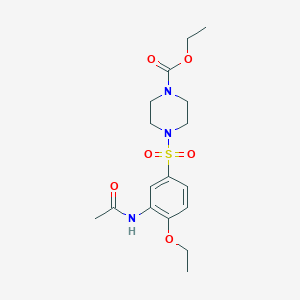
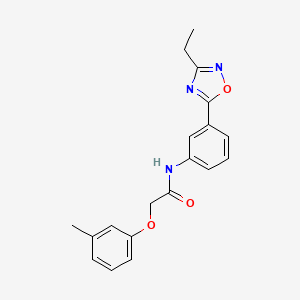

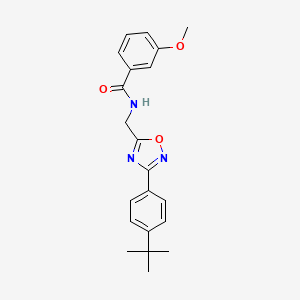
![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
